

Hpk1-IN-8: Application Notes and Protocols for Cancer Research

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Compound of Interest

Compound Name: *Hpk1-IN-8*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **Hpk1-IN-8**, an allosteric and inactive conformation-selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in the context of cancer research and immunotherapy.[1] HPK1, also known as MAP4K1, is a critical negative regulator of immune cell function, making its inhibition a promising strategy to enhance anti-tumor immunity.[2][3][4]

Introduction to HPK1 in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1) is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs).[3][5] It functions as an intracellular immune checkpoint by attenuating the signaling pathways downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[2][3][4] In the tumor microenvironment, HPK1 activity can suppress the anti-cancer immune response, allowing tumor cells to evade immune surveillance.[2][6] Inhibition of HPK1 has been shown to enhance T-cell activation, proliferation, and cytokine production, as well as promote the maturation and antigen-presenting capacity of dendritic cells.[5][7][8]

Applications of Hpk1-IN-8 in Cancer Research

Hpk1-IN-8 and other HPK1 inhibitors are valuable tools for investigating and potentially treating various cancers. Key applications include:

- Enhancement of T-Cell Mediated Anti-Tumor Immunity: By blocking the negative regulatory function of HPK1, **Hpk1-IN-8** can increase the activation and effector function of T cells, leading to more effective tumor cell killing.[2][6]
- Overcoming Tumor-Induced Immunosuppression: Tumors often create an immunosuppressive microenvironment. HPK1 inhibitors can help to reverse this suppression and restore the activity of immune cells within the tumor.[5][6]
- Combination Therapy with Immune Checkpoint Blockade: **Hpk1-IN-8** can be used in combination with other immunotherapies, such as anti-PD-1 or anti-CTLA-4 antibodies, to achieve synergistic anti-tumor effects.[6][7]
- Improving Dendritic Cell Function: Inhibition of HPK1 can enhance the maturation and antigen presentation of dendritic cells, leading to a more robust anti-tumor T-cell response.[2][8]
- Basic Research Tool: **Hpk1-IN-8** serves as a specific chemical probe to dissect the role of HPK1 in various immune signaling pathways.

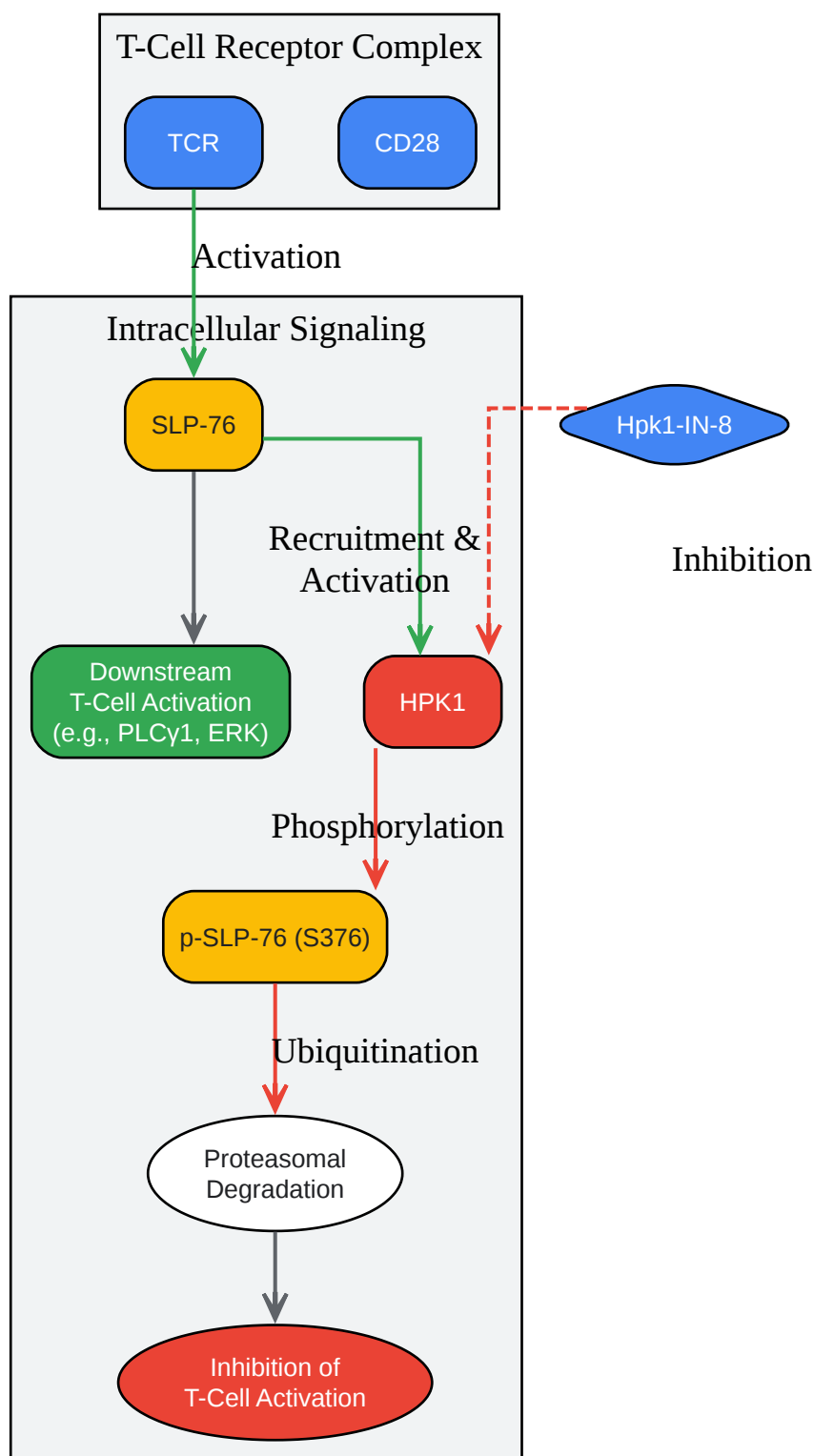
Quantitative Data for HPK1 Inhibitors

The following table summarizes the reported inhibitory concentrations (IC50) for various HPK1 inhibitors. This data is provided for comparative purposes. The specific activity of **Hpk1-IN-8** should be determined empirically.

Compound	IC50 (nM) - Biochemical Assay	Cell-Based Assay Potency	Reference
Compound K (CompK)	2.6	Enhances T-cell responses under immunosuppressive conditions	[6] [9]
GNE-1858	1.9	Potent inhibitory effects	[9]
Diaminopyrimidine carboxamide 22	0.061	N/A	[9]
Substituted exomethylene- oxindole C17	0.05	N/A	[9]
RVU-293	Sub-nanomolar	N/A	[10]
Compound 9h	2.7	Dose-dependently inhibits SLP76 phosphorylation in Jurkat cells	[11]
ISR-05	24,200	N/A	[12] [13]
ISR-03	43,900	N/A	[12] [13]

Signaling Pathways and Experimental Workflows

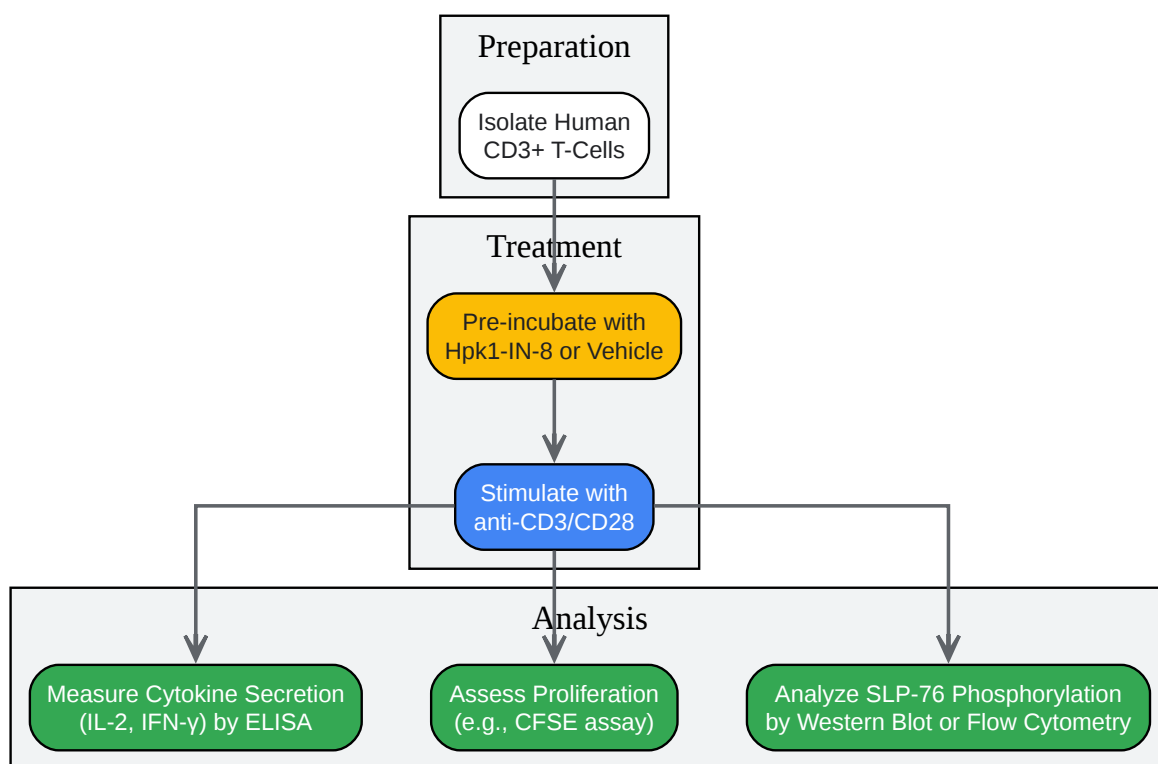
HPK1 Signaling Pathway in T-Cells



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Caption: HPK1 negatively regulates T-cell activation.

Experimental Workflow: Assessing Hpk1-IN-8 on T-Cell Activation



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Caption: Workflow for T-cell activation assessment.

Experimental Protocols

Note: The following protocols are representative methods for studying HPK1 inhibitors. Researchers should optimize these protocols for their specific experimental conditions and for use with **Hpk1-IN-8**.

Protocol 1: In Vitro HPK1 Kinase Assay

This protocol is for determining the direct inhibitory effect of **Hpk1-IN-8** on HPK1 kinase activity.

Materials:

- Recombinant human HPK1 enzyme
- Myelin Basic Protein (MBP) substrate
- ATP
- Kinase Assay Buffer
- ADP-Glo™ Kinase Assay Kit
- **Hpk1-IN-8**
- DMSO (vehicle control)
- 384-well plates

Procedure:

- Prepare serial dilutions of **Hpk1-IN-8** in DMSO. The final DMSO concentration in the assay should be $\leq 1\%$.
- Add 1 μL of **Hpk1-IN-8** dilution or DMSO to the wells of a 384-well plate.
- Prepare the enzyme solution by diluting recombinant HPK1 in Kinase Assay Buffer. Add 2 μL of the enzyme solution to each well.
- Prepare the substrate/ATP mix by combining MBP and ATP in Kinase Assay Buffer.
- Initiate the kinase reaction by adding 2 μL of the substrate/ATP mix to each well.
- Incubate the plate at room temperature for 60 minutes.
- Add 5 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

- Incubate at room temperature for 30 minutes.
- Read the luminescence using a plate reader.
- Calculate the percent inhibition and determine the IC₅₀ value of **Hpk1-IN-8**.

Protocol 2: T-Cell Activation and Cytokine Production Assay

This protocol assesses the effect of **Hpk1-IN-8** on T-cell activation by measuring cytokine secretion.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD3⁺ T-cells
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
- Anti-human CD3 and anti-human CD28 antibodies
- **Hpk1-IN-8**
- DMSO (vehicle control)
- 96-well flat-bottom plates
- Human IL-2 and IFN- γ ELISA kits

Procedure:

- Coat the wells of a 96-well plate with anti-human CD3 antibody overnight at 4°C. Wash the wells with sterile PBS.
- Isolate human PBMCs or CD3⁺ T-cells from healthy donor blood.
- Resuspend the cells in complete RPMI-1640 medium.
- Add the cells to the anti-CD3 coated plate at a density of 2×10^5 cells/well.

- Add soluble anti-human CD28 antibody to each well.
- Add serial dilutions of **Hpk1-IN-8** or DMSO (vehicle control) to the wells.
- Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
- After incubation, centrifuge the plate and collect the supernatant.
- Measure the concentration of IL-2 and IFN-γ in the supernatant using ELISA kits according to the manufacturer's instructions.

Protocol 3: Dendritic Cell Maturation Assay

This protocol evaluates the impact of **Hpk1-IN-8** on the maturation of human monocyte-derived dendritic cells (mo-DCs).

Materials:

- Human PBMCs
- Recombinant human GM-CSF and IL-4
- Lipopolysaccharide (LPS)
- **Hpk1-IN-8**
- DMSO (vehicle control)
- RPMI-1640 medium supplemented with 10% FBS
- FACS buffer (PBS with 2% FBS)
- Fluorochrome-conjugated antibodies against human CD11c, HLA-DR, CD80, and CD86

Procedure:

- Isolate monocytes from human PBMCs by plastic adherence or magnetic bead separation.

- Culture the monocytes in complete RPMI-1640 medium supplemented with GM-CSF and IL-4 for 5-6 days to generate immature mo-DCs.
- Harvest the immature mo-DCs and re-plate them in fresh medium.
- Treat the cells with **Hpk1-IN-8** or DMSO for 1-2 hours.
- Induce maturation by adding LPS to the culture medium.
- Incubate for an additional 24-48 hours.
- Harvest the cells and wash with FACS buffer.
- Stain the cells with fluorochrome-conjugated antibodies against CD11c, HLA-DR, CD80, and CD86.
- Analyze the expression of maturation markers on the CD11c+ population by flow cytometry. An increase in the expression of HLA-DR, CD80, and CD86 indicates enhanced DC maturation.

Protocol 4: Cellular SLP-76 Phosphorylation Assay

This protocol measures the phosphorylation of SLP-76, a direct substrate of HPK1, in response to T-cell activation and **Hpk1-IN-8** treatment.^[14]

Materials:

- Jurkat T-cells or primary human T-cells
- RPMI-1640 medium
- Anti-human CD3/CD28 antibodies
- **Hpk1-IN-8**
- DMSO (vehicle control)
- Cell lysis buffer

- Phosphatase and protease inhibitors
- Antibodies: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76, and a loading control antibody (e.g., anti- β -actin)
- Western blotting reagents and equipment or a sandwich ELISA kit for phospho-SLP-76.[6]

Procedure (Western Blotting):

- Culture Jurkat T-cells or primary T-cells in complete medium.
- Pre-incubate the cells with various concentrations of **Hpk1-IN-8** or DMSO for 1-2 hours.
- Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes.
- Immediately place the cells on ice and wash with ice-cold PBS.
- Lyse the cells with lysis buffer containing phosphatase and protease inhibitors.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against phospho-SLP-76 (Ser376), total SLP-76, and a loading control.
- Incubate with appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Quantify the band intensities to determine the relative levels of phosphorylated SLP-76.

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